molecular formula C32H47N3O5S2 B11949165 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid CAS No. 155637-10-8

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid

Cat. No.: B11949165
CAS No.: 155637-10-8
M. Wt: 617.9 g/mol
InChI Key: FTNJIQJWILMFMG-PJJLUWSFSA-N
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Description

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a complex organic compound with a unique structure that combines a quinoline core with sulfonyl and hydrazono functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common approach is the reaction of 1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid with hexadecylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazono group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

155637-10-8

Molecular Formula

C32H47N3O5S2

Molecular Weight

617.9 g/mol

IUPAC Name

(4E)-4-(hexadecylsulfonylhydrazinylidene)-1-methyl-2-phenylquinoline-5-sulfonic acid

InChI

InChI=1S/C32H47N3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-41(36,37)34-33-28-26-30(27-21-17-16-18-22-27)35(2)29-23-20-24-31(32(28)29)42(38,39)40/h16-18,20-24,26,34H,3-15,19,25H2,1-2H3,(H,38,39,40)/b33-28+

InChI Key

FTNJIQJWILMFMG-PJJLUWSFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C/1\C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3

Origin of Product

United States

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